molecular formula C30H20N2 B3117232 11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole CAS No. 222044-88-4

11,12-Diphenyl-11,12-dihydroindolo[2,3-a]carbazole

Cat. No. B3117232
Key on ui cas rn: 222044-88-4
M. Wt: 408.5 g/mol
InChI Key: FLCOBMXLSOVHGE-UHFFFAOYSA-N
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Patent
US08637857B2

Procedure details

1,2-Cyclohexadione (98%; 5.0 g, 1 eq.) is dissolved in acetic acid (100%; 30 ml). 1,1-Diphenylhydrazine hydrochloride (98%; 19.68 g, 2 eq.) is slowly added thereto. The suspension is stirred at room temperature overnight. Subsequently, the reaction is stirred at reflux for 54 h. After cooling to room temperature, the suspension is filtered with suction and washed with a little acetic acid. The residue is suspended in hot distilled water, filtered off with suction and washed to neutrality. The solid is dried under reduced pressure overnight. Subsequently, the solid is dissolved in toluene (300 ml) and Pd/C (10%; 2 g) is added; the mixture is stirred at reflux overnight. The solution was filtered through Celite (super standard) and washed with toluene and methylene chloride. The clear solution is concentrated and the residue is dried at 100° C. under reduced pressure. This gives 5.11 g of compound 4, 57.2% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
19.68 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:8][C:6](=O)[C:4](=O)[CH2:3][CH2:2]1.Cl.[C:10]1([N:16]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)N)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(O)(=O)C>[C:6]1([N:16]2[C:18]3[C:23](=[CH:22][CH:21]=[C:20]4[C:11]5[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=5[N:16]([C:18]5[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=5)[C:19]4=3)[C:15]3[C:10]2=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:4]=[CH:3][CH:2]=[CH:1][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1CCC(=O)C(=O)C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
19.68 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)N(N)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Subsequently, the reaction is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 54 h
Duration
54 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the suspension is filtered with suction
WASH
Type
WASH
Details
washed with a little acetic acid
DISTILLATION
Type
DISTILLATION
Details
in hot distilled water
FILTRATION
Type
FILTRATION
Details
filtered off with suction
WASH
Type
WASH
Details
washed to neutrality
CUSTOM
Type
CUSTOM
Details
The solid is dried under reduced pressure overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
Subsequently, the solid is dissolved in toluene (300 ml)
ADDITION
Type
ADDITION
Details
Pd/C (10%; 2 g) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered through Celite (super standard)
WASH
Type
WASH
Details
washed with toluene and methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The clear solution is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is dried at 100° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C2=CC=C3C(=C12)N(C=1C=CC=CC13)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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